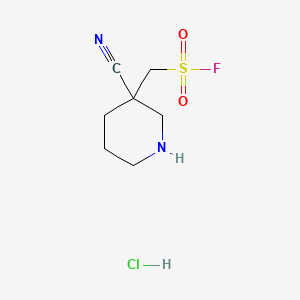
(3-Cyanopiperidin-3-yl)methanesulfonylfluoridehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-cyanopiperidin-3-yl)methanesulfonyl fluoride hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is known for its unique chemical structure, which includes a piperidine ring substituted with a cyano group and a methanesulfonyl fluoride group, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-cyanopiperidin-3-yl)methanesulfonyl fluoride hydrochloride typically involves the reaction of piperidine derivatives with cyanide and methanesulfonyl fluoride.
Industrial Production Methods: For industrial-scale production, the preparation method is designed to be simple and easy to implement, ensuring good solubility and stability of the final product. This method is suitable for large-scale production and involves the use of crystal forms of the compound, which are prepared under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: (3-cyanopiperidin-3-yl)methanesulfonyl fluoride hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the cyano and methanesulfonyl fluoride groups, which are highly reactive under specific conditions .
Common Reagents and Conditions: Common reagents used in these reactions include water radical cations, which facilitate oxidation reactions under ambient conditions without the need for traditional chemical catalysts or oxidants . Other reagents include boron reagents for Suzuki–Miyaura coupling, which are used for carbon-carbon bond formation under mild and functional group-tolerant conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of quaternary ammonium cations, while Suzuki–Miyaura coupling reactions result in the formation of various substituted piperidine derivatives .
Applications De Recherche Scientifique
(3-cyanopiperidin-3-yl)methanesulfonyl fluoride hydrochloride has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various piperidine derivatives, which are important building blocks for drug development . In biology, this compound is used in the study of enzyme inhibition and protein modification due to its reactive functional groups. In industry, it is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (3-cyanopiperidin-3-yl)methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes and modifying proteins through the formation of covalent bonds with reactive functional groups. This inhibition can lead to the disruption of key biological processes, making it a valuable tool in the study of enzyme function and regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (3-cyanopiperidin-3-yl)methanesulfonyl fluoride hydrochloride include other piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Additionally, compounds like 3-cyanopyridines, which also contain a cyano group, share some similarities in terms of their chemical reactivity and applications .
Uniqueness: What sets (3-cyanopiperidin-3-yl)methanesulfonyl fluoride hydrochloride apart from these similar compounds is its unique combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the cyano and methanesulfonyl fluoride groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile and valuable compound in scientific research.
Propriétés
Formule moléculaire |
C7H12ClFN2O2S |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
(3-cyanopiperidin-3-yl)methanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C7H11FN2O2S.ClH/c8-13(11,12)6-7(4-9)2-1-3-10-5-7;/h10H,1-3,5-6H2;1H |
Clé InChI |
XOYCZKLKFPFDGS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)(CS(=O)(=O)F)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate](/img/structure/B13583040.png)
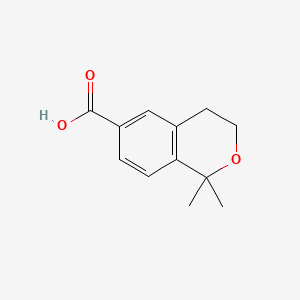
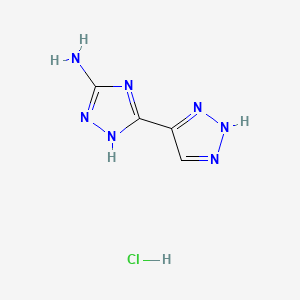
![2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13583083.png)
![Tert-butyl3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate](/img/structure/B13583089.png)
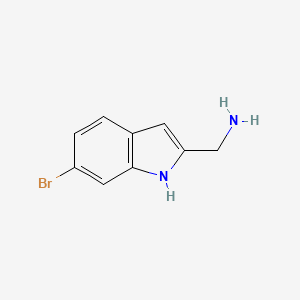
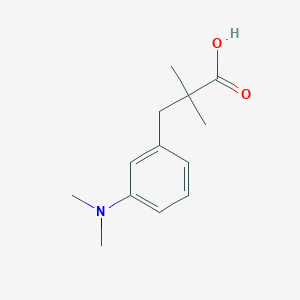
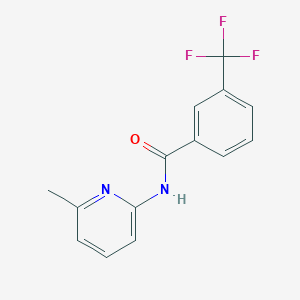
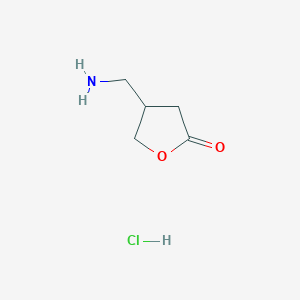
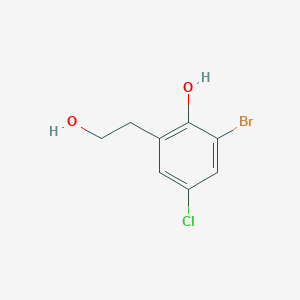
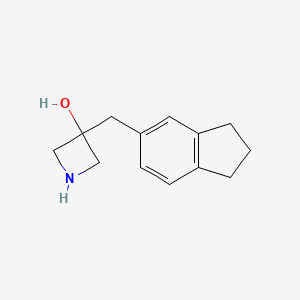
![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B13583132.png)
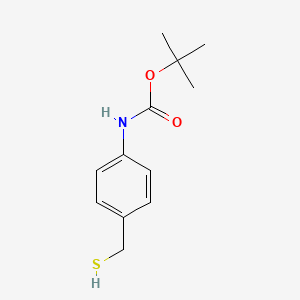
![2-[(1S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]aceticacid](/img/structure/B13583147.png)
